molecular formula C8H6ClNO B1358151 3-Chloro-5-methoxybenzonitrile CAS No. 473923-96-5

3-Chloro-5-methoxybenzonitrile

Cat. No. B1358151
Key on ui cas rn: 473923-96-5
M. Wt: 167.59 g/mol
InChI Key: BCJBKZKDIVECQW-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

3-Chloro-5-(methyloxy)benzonitrile (46.48 g, 277 mmol) and anhydrous Lil (60.77 g, 454.4 mmol) were suspended in anhydrous 2,4,6-collidine (200 mL) under nitrogen and heated to 185° C. for 8 h. The reaction mixture was cooled to RT and solidified upon standing. The solid was broken-up and added to a mixture of 10% HCl and ice. The solution was extracted with EtOAc (3×200 mL), dried over MgSO4 and evaporated. The solid was triturated in hexanes and EtOAc to afford an off-white solid and a second crop of product was obtained from the filtrate. The combined material was dried under vacuum to afford the title compound (32.40 g, 76%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 10.69 (s, 1H), 7.37 (t, 1H), 7.09-7.13 (m, 2H). MS: m/z 152.1 (M−1).
Quantity
46.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[C:5]#[N:6].Cl>N1C(C)=CC(C)=CC=1C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
46.48 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
N1=C(C=C(C=C1C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid was triturated in hexanes
CUSTOM
Type
CUSTOM
Details
EtOAc to afford an off-white solid
CUSTOM
Type
CUSTOM
Details
a second crop of product was obtained from the filtrate
CUSTOM
Type
CUSTOM
Details
The combined material was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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